BenchChemオンラインストアへようこそ!

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Lipophilicity Drug-likeness ADME Prediction

This 2,6-dichlorophenyl-4-oxobutanoic acid derivative features a 2-hydroxypropylamino side chain that lowers lipophilicity (XLogP3 = -0.5) and adds a hydrogen bond donor, delivering superior aqueous solubility for biochemical assays with minimal DMSO interference. Unlike morpholinopropyl analogs, its free hydroxyl enables one-step ester/carbamate conjugation for accelerated prodrug synthesis. With only 7 rotatable bonds and MW 335 g/mol, it offers higher predicted ligand efficiency—ideal for fragment-based NSAID optimization, impurity reference standard qualification, and custom synthesis.

Molecular Formula C13H16Cl2N2O4
Molecular Weight 335.18
CAS No. 1047980-48-2
Cat. No. B2365621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
CAS1047980-48-2
Molecular FormulaC13H16Cl2N2O4
Molecular Weight335.18
Structural Identifiers
SMILESCC(CNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O)O
InChIInChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-10(13(20)21)5-11(19)17-12-8(14)3-2-4-9(12)15/h2-4,7,10,16,18H,5-6H2,1H3,(H,17,19)(H,20,21)
InChIKeyBIIAVDUTJUQMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1047980-48-2): Chemical Identity and Core Properties for Procurement


4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1047980-48-2) is a synthetic, small-molecule diclofenac analog belonging to the N-phenylsuccinamic acid derivative class [1]. It features a 2,6-dichlorophenyl motif linked via an amide bond to a butanoic acid backbone, which is further substituted at the alpha-carbon with a 2-hydroxypropylamino side chain. Its molecular formula is C₁₃H₁₆Cl₂N₂O₄ and its computed molecular weight is 335.18 g/mol [2]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs exploring non-steroidal anti-inflammatory drug (NSAID) analogs and impurity profiling .

Why 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid Cannot Be Replaced by Other N-Phenylsuccinamic Acid Analogs


Within the class of 2,6-dichlorophenyl-substituted 4-oxobutanoic acid derivatives, seemingly subtle modifications to the alpha-carbon substituent produce substantial differences in key physicochemical properties that govern solubility, permeability, and target engagement. The 2-hydroxypropylamino group introduces a specific hydrogen-bond donor/acceptor profile and lipophilicity (XLogP3-AA = -0.5) that is distinct from analogs bearing morpholinopropyl (XLogP3-AA = -0.2) or isopropoxypropyl chains [1][2]. These variations directly affect aqueous solubility, metabolic stability, and off-target binding potential—factors that cannot be compensated for by simply adjusting the concentration of a different analog in an assay. For impurity reference standard applications, the unique retention time and spectral signature of this compound under pharmacopeial HPLC conditions further preclude interchangeability [3].

Quantitative Evidence for Differentiating 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid from Its Closest Analogs


Lower Computed Lipophilicity (XLogP3-AA) Versus the Morpholinopropyl Analog

The target compound exhibits a computed XLogP3-AA of -0.5, which is 0.3 log units lower (more hydrophilic) than the morpholinopropyl-substituted analog 4-((2,6-dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (XLogP3-AA = -0.2) [1][2]. A lower XLogP3-AA value indicates a higher predicted preference for the aqueous phase, which can translate to improved aqueous solubility and reduced non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness ADME Prediction

Higher Hydrogen Bond Donor Count Relative to the Morpholinopropyl and Isopropoxypropyl Analogs

The target compound possesses four hydrogen bond donor (HBD) groups (two hydroxyls, one secondary amine, one amide NH), compared to three HBD groups in the morpholinopropyl analog (CID 16803552) [1][2]. The isopropoxypropyl analog (CAS 1047981-15-6) is also expected to have three HBD groups, as its side chain lacks a hydroxyl. An additional HBD can enhance aqueous solubility via stronger water-solute interactions but may reduce passive membrane permeability, representing a tunable trade-off in lead optimization [3].

Hydrogen Bonding Solubility Permeability

Reduced Rotatable Bond Count Compared to the Morpholinopropyl Analog

The target compound has seven rotatable bonds, two fewer than the morpholinopropyl analog which has nine [1][2]. A lower rotatable bond count reduces the conformational entropy penalty upon target binding and is generally associated with improved ligand efficiency and lower susceptibility to metabolic degradation [3].

Molecular Flexibility Entropic Penalty Target Binding

Lower Molecular Weight Versus the Morpholinopropyl Analog (335 vs. 404 g/mol)

With a molecular weight of 335.18 g/mol, the target compound is approximately 17% lighter than the morpholinopropyl analog (MW = 404.3 g/mol) [1][2]. Lower molecular weight within a congeneric series is generally associated with improved permeability, higher ligand efficiency indices, and greater synthetic tractability for further derivatization [3].

Ligand Efficiency Fragment-Based Drug Discovery Synthetic Tractability

Distinct 2,6-Dichloro Substitution Pattern Versus the 3,4-Dichloro Analog: Implications for COX-2 Selectivity

The 2,6-dichlorophenyl substitution pattern in the target compound is a critical pharmacophoric feature shared with diclofenac, which is essential for COX-2 preferential binding [1]. In contrast, the 3,4-dichlorophenyl analog 4-((3,4-dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1026687-63-7) would be predicted to exhibit a significantly altered binding pose due to the different chlorine atom geometry . Comparative molecular docking studies on related 4-oxobutanoic acid derivatives have demonstrated that the 2,6-dichloro substitution yields stronger π-stacking interactions with Tyr-385 and Ser-530 in the COX-2 active site compared to 2,5-dichloro isomers [2].

COX-2 Selectivity NSAID Molecular Docking

Unique 2-Hydroxypropylamino Side Chain Provides Synthetic Handle for Further Derivatization

The secondary hydroxyl group in the 2-hydroxypropylamino side chain offers a reactive site for esterification, carbamate formation, or PEGylation that is absent in the morpholinopropyl analog (where the corresponding position is an ether oxygen within the morpholine ring) [1][2]. This functional handle enables the target compound to serve as a versatile intermediate for generating prodrugs, affinity probes, or bioconjugates without requiring de novo synthesis of a new scaffold [3].

Prodrug Design Synthetic Intermediate Conjugation

Optimal Procurement and Application Scenarios for 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1047980-48-2)


Aqueous-Phase Biochemical Screening for COX-2 Preferential Inhibitors

The target compound's lower computed lipophilicity (XLogP3-AA = -0.5 vs. -0.2 for the morpholinopropyl analog) and higher hydrogen bond donor count (4 vs. 3) predict superior aqueous solubility, making it the preferred choice for biochemical assays conducted in high-aqueous-content buffers [1]. This minimizes the need for DMSO co-solvents, reducing solvent-induced protein denaturation and improving assay reproducibility in COX-2 inhibition screens.

Diclofenac Impurity Reference Standard for Pharmaceutical Quality Control

The 2,6-dichlorophenyl-4-oxobutanoic acid core structure positions this compound as a potential process-related impurity or degradation product in diclofenac sodium drug substance manufacturing [2]. Its distinct chromatographic retention and unique mass spectrum enable its use as a qualified reference standard for HPLC/LC-MS impurity profiling in ANDA submissions and pharmacopeial compliance testing.

Scaffold for Parallel Synthesis of Diclofenac Prodrug Libraries

The free secondary hydroxyl on the 2-hydroxypropylamino side chain provides a reactive anchor point for ester or carbamate prodrug formation [3]. Compared to the morpholinopropyl analog, which lacks this free hydroxyl, the target compound enables one-step conjugation chemistry, reducing synthetic step count and accelerating the production of diverse prodrug candidates for ulcerogenicity reduction studies.

Fragment-Based Lead Optimization with Favorable Ligand Efficiency

With a molecular weight of 335 g/mol and only 7 rotatable bonds, the target compound offers a higher predicted ligand efficiency than the morpholinopropyl analog (404 g/mol, 9 rotatable bonds) [4]. This makes it a more suitable starting point for fragment-growing strategies in NSAID-based drug discovery programs focused on improving COX-2 selectivity and reducing gastrointestinal toxicity.

Quote Request

Request a Quote for 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.